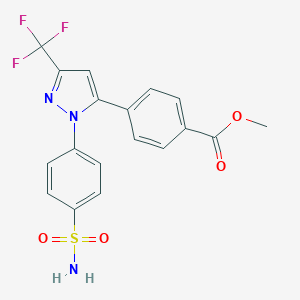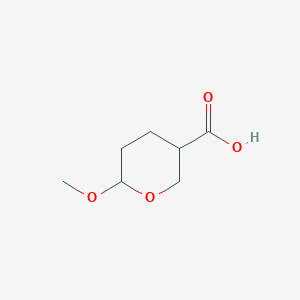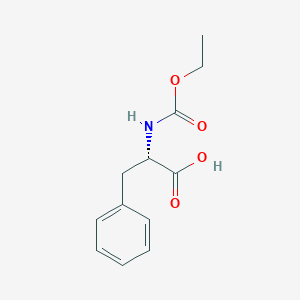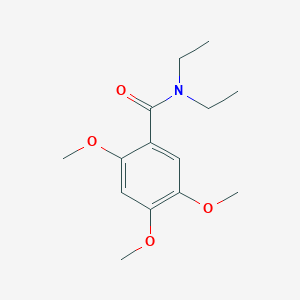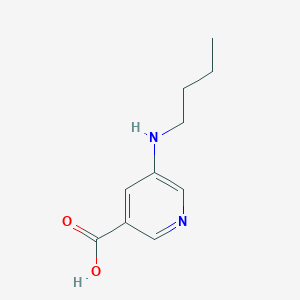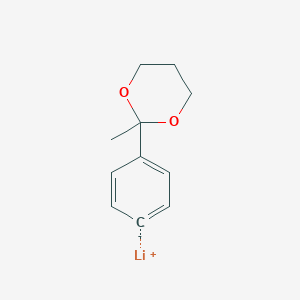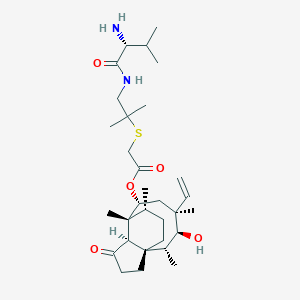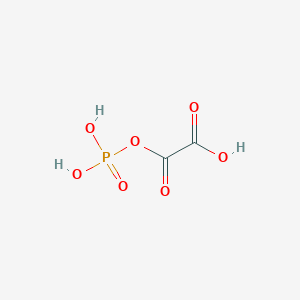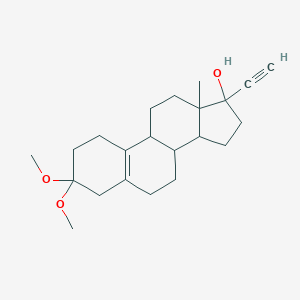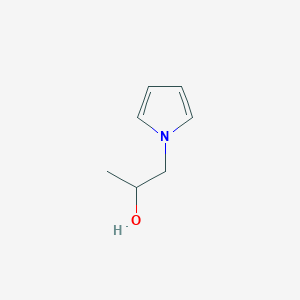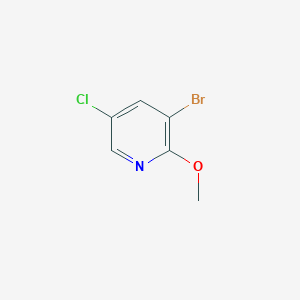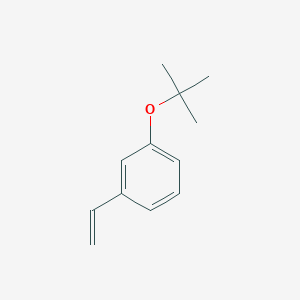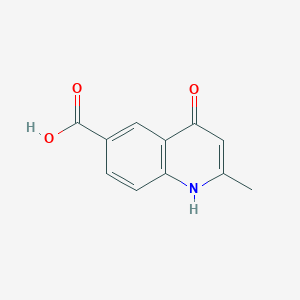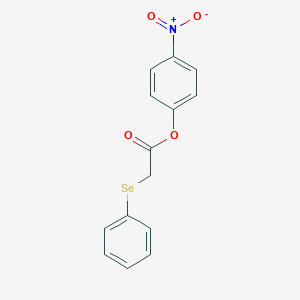
4-Nitrophenyl(phenylselenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl(phenylselenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method that involves the reaction between 4-nitrophenol and phenylselenyl chloride. The resulting compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl(phenylselenyl)acetate is complex and involves a range of chemical reactions. The compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This reaction results in the formation of a covalent bond between the compound and the nucleophile, which can be detected through a range of techniques, including mass spectrometry and UV-visible spectroscopy.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Nitrophenyl(phenylselenyl)acetate are complex and varied. One of the most important effects of the compound is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Nitrophenyl(phenylselenyl)acetate is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful control of reaction conditions.
Direcciones Futuras
There are a range of potential future directions for research involving 4-Nitrophenyl(phenylselenyl)acetate. One promising area of research involves the development of new methods for detecting the compound's reaction with nucleophiles, which could help researchers gain a more detailed understanding of the structure and function of proteins. Additionally, the compound's potential as an antioxidant may make it useful for preventing oxidative damage in a range of cell types, which could have important implications for the treatment of a variety of diseases. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop safe and effective methods for its use in lab experiments.
Métodos De Síntesis
4-Nitrophenyl(phenylselenyl)acetate is synthesized through a reaction between 4-nitrophenol and phenylselenyl chloride. This reaction is typically carried out in a solvent such as dichloromethane, and requires careful control of temperature and reaction time to ensure that the desired product is obtained. The resulting compound can be purified through a range of techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Nitrophenyl(phenylselenyl)acetate has a range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the mechanism of action of enzymes and other proteins. This is due to the fact that the compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. By studying the reaction between 4-Nitrophenyl(phenylselenyl)acetate and these nucleophiles, researchers can gain valuable insights into the structure and function of proteins.
Propiedades
Número CAS |
104015-14-7 |
|---|---|
Nombre del producto |
4-Nitrophenyl(phenylselenyl)acetate |
Fórmula molecular |
C14H11NO4Se |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-phenylselanylacetate |
InChI |
InChI=1S/C14H11NO4Se/c16-14(10-20-13-4-2-1-3-5-13)19-12-8-6-11(7-9-12)15(17)18/h1-9H,10H2 |
Clave InChI |
FLNINVYSBFZTTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Otros números CAS |
104015-14-7 |
Sinónimos |
4-nitrophenyl(phenylselenyl)acetate nitrophenyl-Ph-selenyl-Ac p-nitrophenyl(phenylselenyl)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



